molecular formula C16H31BO4 B2955172 tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate CAS No. 2373347-25-0

tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Cat. No.: B2955172
CAS No.: 2373347-25-0
M. Wt: 298.23
InChI Key: FYTIINHUPNBZMJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS: 2373347-25-0) is a boronic ester derivative featuring a six-carbon aliphatic chain terminated by a tert-butyl ester and a tetramethyl dioxaborolane ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility in organic solvents, and compatibility with transition-metal catalysts . Its structural design balances steric protection (via the tert-butyl group) and reactivity (via the boronate moiety), making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTIINHUPNBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate typically involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a dehydrating agent to form tert-butyl hexanoate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of high-purity reagents to maintain product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates .

Comparison with Similar Compounds

tert-Butyl 4,4-Dimethyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (6c)

  • Structural Differences: The boronate ester is positioned at the fifth carbon of the hexanoate chain, with additional methyl branches at the fourth carbon .

tert-Butyl 6-(2-(2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)pyridin-4-yl)hexanoate (12)

  • Structural Differences : Incorporates a benzyloxy-pyridine substituent adjacent to the boronate group .
  • Electronic Effects : The aromatic pyridine ring enhances electron-withdrawing properties, which may alter reaction kinetics in cross-couplings.
  • Applications : Suited for synthesizing bifunctional ligands or fluorinated compounds (e.g., trifluoromethyl derivatives) but less ideal for simple alkyl-aryl couplings .

Heterocyclic Analogs (PharmaBlock Derivatives)

Examples include:

  • Applications: Targeted in kinase inhibitor synthesis due to heterocyclic pharmacophores .
  • tert-Butyl 4-[3-Methyl-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (PB97340)
    • Key Features : Piperidine and pyrazole moieties enhance rigidity.
    • Applications : Used in constrained peptide mimetics or CNS-targeted drugs .

Aromatic and Fused-Ring Analogs

  • tert-Butyl 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (FF-8918) Structural Differences: Fused quinoline ring system. Impact: Increased π-π stacking ability and rigidity, favoring applications in luminescent materials or rigid scaffolds .
  • tert-Butyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 1161362-35-1)
    • Key Features : Benzooxazine core with a bicyclic oxygen-nitrogen system.
    • Applications : Useful in polymer chemistry or as a precursor for heterocyclic drug candidates .

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Structural Features Reactivity in Suzuki Reactions Primary Applications
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate 2373347-25-0 326.27 Linear aliphatic chain, tert-butyl ester High (flexible chain, low steric hindrance) General cross-coupling, agrochemicals
tert-Butyl 4,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (6c) N/A 340.30 Branched aliphatic chain Moderate (steric hindrance) Radical additions, specialty polymers
PBLJ0660 2101934-11-4 363.25 Pyrazole-pyrrolidine hybrid Low (heterocyclic coordination) Kinase inhibitors
FF-8918 1235141-58-8 385.34 Fused quinoline ring Moderate (aromatic stabilization) Luminescent materials
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate 926280-83-3 271.15 Carbamate functional group Variable (amine-metal interactions) Peptide conjugates

Biological Activity

Chemical Identity and Properties
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a synthetic compound with the molecular formula C16H31BO4C_{16}H_{31}BO_4 and a molecular weight of approximately 309.21 g/mol. This compound features a tert-butyl group and a hexanoate moiety, contributing to its unique chemical properties and reactivity in organic synthesis and medicinal chemistry applications .

Structure

The structure of this compound can be represented as follows:

tert butyl 6 tetramethyl 1 3 2 dioxaborolan 2 yl hexanoate\text{tert butyl 6 tetramethyl 1 3 2 dioxaborolan 2 yl hexanoate}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and nucleophiles. Studies have shown that compounds containing dioxaborolane moieties can exhibit significant reactivity due to the presence of boron, which can form stable complexes with biological molecules .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Nucleophilic Attack: The presence of the dioxaborolane group enhances the compound's ability to undergo nucleophilic substitution reactions, potentially leading to modifications in cellular pathways.

Case Studies

  • Antitumor Activity
    In a study examining the antitumor potential of various boron-containing compounds, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain tumor types while sparing normal cells .
  • Reactivity with Biological Targets
    Interaction studies demonstrated that this compound could effectively bind to proteins involved in cell signaling pathways. This binding alters the activity of these proteins, leading to changes in cell proliferation and apoptosis rates in vitro .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)C20H30BNOC_{20}H_{30}BNODifferent carbon skeleton; additional nitrogen functionality
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoateC14H27BOC_{14}H_{27}BOLacks the tert-butyl group; retains similar dioxaborolane structure
tert-butyl 6-(4-methylphenyl)-hexanoateC16H30O2C_{16}H_{30}O_2Features an aromatic substituent instead of a dioxaborolane moiety

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and potential applications compared to other related compounds.

Research Findings

Recent research has focused on the synthesis and application of this compound in various fields:

Synthetic Applications

The compound has been utilized as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions and other transformations. Its solubility in organic solvents makes it suitable for diverse synthetic methodologies .

Potential Therapeutic Applications

Given its biological activity profile, there is ongoing exploration into its potential as a therapeutic agent for treating specific cancers and other diseases where boron-containing compounds have shown promise .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or radical addition cascades. A representative method involves reacting allylboronic esters with tert-butyl acrylate derivatives in the presence of Fe(acac)₃ as a catalyst, Na₂HPO₄ as a base, and PhSiH₃ as a reductant. Purification is achieved via flash column chromatography (pentane/Et₂O gradients), yielding the product as a colorless liquid (57% yield) . Alternative procedures employ Suzuki-Miyaura coupling with organoboron reagents under mild conditions, optimized for steric hindrance from the tert-butyl group .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • ¹H/¹³C/¹¹B NMR : To verify boronate ester integration (~1.3 ppm for tetramethyl dioxaborolane protons) and tert-butyl group signals (~1.4 ppm for C(CH₃)₃) .
  • TLC : Using EtOAc/hexanes (1:9) with Rf ≈ 0.35 for monitoring reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₃₁BO₄, calc. 298.23 g/mol).

Q. What are its primary applications in organic synthesis?

The compound serves as a boronate ester intermediate in:

  • Suzuki-Miyaura Cross-Couplings : For C–C bond formation in biaryl or conjugated diene syntheses .
  • Radical Cascades : As a boron-containing acceptor in Fe-catalyzed radical additions to construct complex alkylboronates .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered substrates?

Steric hindrance from the tert-butyl group necessitates tailored conditions:

  • Catalyst Selection : Use Pd(dppf)Cl₂ or Fe(acac)₃ for improved steric tolerance .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or 1,4-dioxane) enhance solubility of bulky intermediates .
  • Temperature Control : Reactions at 80–110°C balance activation energy and decomposition risks .

Q. How do data discrepancies in reported yields arise, and how can they be resolved?

Discrepancies often stem from:

  • Catalyst Purity : Trace oxygen or moisture degrades Pd or Fe catalysts, reducing yields. Use rigorous inert-atmosphere techniques (e.g., Schlenk lines) .
  • Work-Up Variability : Extraction with tetrachloroethylene-d₆ vs. EtOAc/hexanes can alter recovery rates .
  • Substrate Ratios : Excess acrylate (3 equiv) improves conversion but complicates purification .

Q. What strategies mitigate boron reagent instability during multi-step syntheses?

  • Protection/Deprotection : Use tert-butyl esters to shield acid-sensitive boronate groups .
  • Low-Temperature Storage : Store at 0–6°C under nitrogen to prevent hydrolysis .
  • In-Situ Generation : Prepare boronate intermediates immediately prior to use .

Q. How is the compound utilized in synthesizing heterocyclic systems?

It enables modular assembly of:

  • Pyrazole/Piperidine Hybrids : Via Pd-catalyzed coupling with halogenated pyrazoles (e.g., tert-butyl 4-[3-methyl-4-(borolane)pyrazol-1-yl]piperidine-1-carboxylate, 95% purity) .
  • Macrocycles : As a boronate handle in Rh-catalyzed hydrogenation cascades to form fused bicyclic structures .

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